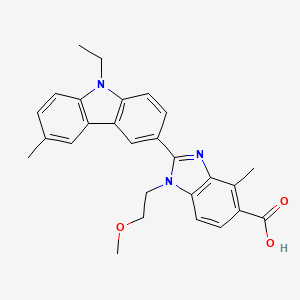
BDP 650/665 alkyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BDP 650/665 is a bright borondipyrromethene dye designed to fit Cy5 channel of various instruments. The terminal ethynyl group of BDP 650/665 alkyne can be easily conjugated with various azides using a copper-catalyzed Click chemistry reaction.
Scientific Research Applications
1. Medicinal Chemistry and Drug Development
BDP 650/665 alkyne, through its organometallic complexes, has shown significant potential in medicinal chemistry. Hexacarbonyl[µ-h4-(alkyne)]dicobalt (Co – Co) complexes, a class of compounds involving alkynes, are being increasingly utilized in modern synthetic chemistry and also have applications in medicinal chemistry, particularly in anticancer drug development. These complexes, with various alkyne (bio)ligands, have been studied for their potential use as antitumor drugs, hormonally active agents, or diagnostic tools. The biological properties of these compounds are primarily determined by the nature of the ligands and the presence of the metal center (Ott et al., 2008).
2. Chemical Synthesis and Sustainable Processes
Alkynes are crucial in the synthesis of biobased chemicals like alkyl levulinates, which have strong potential in various applications, substituting chemicals produced from petrochemical routes. Alkyl levulinates are derived from biomass products such as levulinic acid or furfuryl alcohol and have applications as solvents, additives, and in chemical synthesis. The development of new preparation routes and applications of alkyl levulinates contribute to greener and more sustainable processes (Démolis et al., 2014).
3. Electronic Device Applications
BDP 650/665 alkyne-related polymers, specifically π-conjugated organic donor–acceptor (D–A) type polymers, are widely used in electronic devices. The chromophores named 1,3,4,6-tetraarylpyrrolo[3,2-b]pyrrole-2,5-dione (isoDPP), benzodipyrrolidone (BDP), and naphthodipyrrolidone (NDP) are structurally similar to DPP, containing high-performance electron-deficient pigments. These polymers are potential candidates for high-performance electronic devices due to their distinct optical, electrochemical, and device performance characteristics (Deng et al., 2019).
properties
CAS RN |
2006345-40-8 |
|---|---|
Product Name |
BDP 650/665 alkyne |
Molecular Formula |
C26H21BF2N4O2 |
Molecular Weight |
470.29 |
IUPAC Name |
2-[4-[(E)-2-[2-fluoro-12-(1H-pyrrol-2-yl)-3-aza-1-azonia-2-boratricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]ethenyl]phenoxy]-N-prop-2-ynylacetamide;fluoride |
InChI |
InChI=1S/C26H20BFN4O2.FH/c1-2-15-30-26(33)18-34-23-12-6-19(7-13-23)5-8-20-9-10-21-17-22-11-14-25(24-4-3-16-29-24)32(22)27(28)31(20)21;/h1,3-14,16-17H,15,18H2,(H,30,33);1H/b8-5+; |
InChI Key |
SVLHJAJWKKRWIX-HAAWTFQLSA-N |
SMILES |
B1(N2C(=CC=C2C=CC3=CC=C(C=C3)OCC(=O)NCC#C)C=C4[N+]1=C(C=C4)C5=CC=CN5)F.[F-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
BDP 650/665 alkyne |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



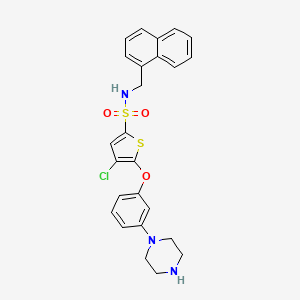
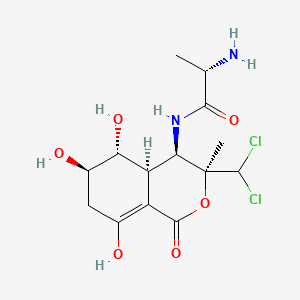

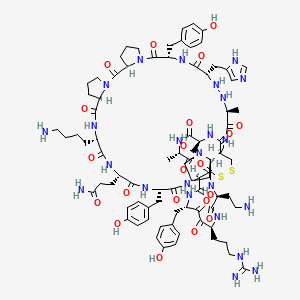

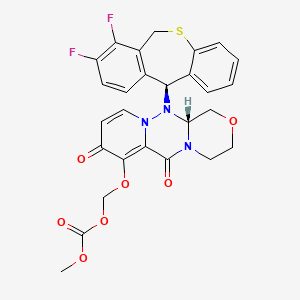
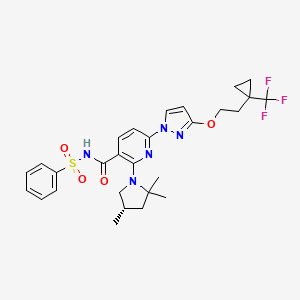
![(3R,5S,6S,7S,8S,9S,10S,13R,14S,17R)-6-ethyl-17-((R)-5-hydroxypentan-2-yl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B605913.png)
![(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-17-[(2R)-4-hydroxybutan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B605914.png)




